B1574676 PLX2853

PLX2853

カタログ番号 B1574676
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.

科学的研究の応用

Application in Treatment of Acute Myeloid Leukemia and Myelodysplastic Syndrome

PLX2853 has been studied for its efficacy in treating relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). It acts as a non-benzodiazepine bromodomain and extraterminal domain (BET) inhibitor, showing low nanomolar potency and preference for binding to the second bromodomain (BD2) of BET proteins. This binding regulates genes crucial for leukemic cell growth, thereby demonstrating broad anti-leukemic activity both as a single agent and in combination with other therapeutic agents in preclinical models (Pemmaraju et al., 2019). A Phase 1b study of PLX2853 as a single oral agent administered daily in adult patients with relapsed or refractory AML or high-risk MDS has been conducted, showing promising results with no dose-limiting toxicity (DLT) observed (Mims et al., 2020).

Use in Advanced Solid Tumors and Lymphoma

PLX2853 has also been evaluated in a Phase 1b/2a study in adults with relapsed or refractory solid tumors and lymphoma. This study aimed to determine the safety, pharmacokinetics (PK), and recommended phase II dose (RP2D) of PLX2853. Early signs of clinical activity were observed, and PLX2853 was found to be well tolerated at the anticipated RP2D of 80 mg/day (Gordon et al., 2021).

Final Results in Myeloid Malignancies

A study presented the final results of a Phase 1b study of PLX2853 in patients with relapsed or refractory AML or high-risk MDS. The study concluded that daily dosing of PLX2853 was well tolerated as monotherapy and showed early signs of clinical activity in some patients. The recommended phase 2 dose was identified as 80 mg QD continuous dosing (Mims et al., 2021).

特性

製品名

PLX2853

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PLX2853;  PLX-2853;  PLX 2853; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。